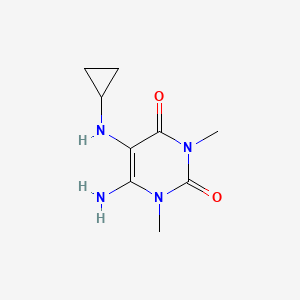
(R)-Benzyl 2-cyano-2-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Benzyl 2-cyano-2-methylpyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with a cyano group and a methyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl 2-cyano-2-methylpyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with ®-2-cyano-2-methylpyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the ester group. The reaction proceeds smoothly at room temperature, yielding the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl 2-cyano-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-Benzyl 2-cyano-2-methylpyrrolidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules. Its structural features allow it to interact with various biological targets, making it a useful tool in drug discovery and development.
Medicine
In medicine, ®-Benzyl 2-cyano-2-methylpyrrolidine-1-carboxylate is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the manufacture of polymers, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of ®-Benzyl 2-cyano-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and ester functionality allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity. The compound’s chiral nature also plays a crucial role in its binding affinity and selectivity towards different biological targets.
Comparison with Similar Compounds
Similar Compounds
(S)-Benzyl 2-cyano-2-methylpyrrolidine-1-carboxylate: The enantiomer of the compound, which may exhibit different biological activities and reactivity.
2-Cyano-2-methylpyrrolidine: A simpler analog lacking the benzyl ester group, used in various synthetic applications.
Benzyl 2-cyano-2-methylpyrrolidine-1-carboxylate: The racemic mixture of the compound, which may have different properties compared to the enantiomerically pure form.
Uniqueness
®-Benzyl 2-cyano-2-methylpyrrolidine-1-carboxylate is unique due to its chiral nature and the presence of both cyano and ester functional groups. These features confer distinct reactivity and selectivity, making it a valuable compound in asymmetric synthesis and drug development. Its ability to interact with various biological targets also sets it apart from other similar compounds, providing a wide range of applications in scientific research and industry.
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
benzyl (2R)-2-cyano-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H16N2O2/c1-14(11-15)8-5-9-16(14)13(17)18-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3/t14-/m1/s1 |
InChI Key |
PAOHLHLDFLOTCD-CQSZACIVSA-N |
Isomeric SMILES |
C[C@@]1(CCCN1C(=O)OCC2=CC=CC=C2)C#N |
Canonical SMILES |
CC1(CCCN1C(=O)OCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11778331.png)









![3-Oxa-8-azabicyclo[4.2.0]octane hydrochloride](/img/structure/B11778383.png)
